7-Deoxypancratistatin

Description

Historical Context and Discovery of 7-Deoxypancratistatin as an Amaryllidaceae Alkaloid

This compound belongs to the isocarbostyril subclass of Amaryllidaceae alkaloids, a large and structurally diverse family of natural products. nih.govplu.edusun.ac.za Plants from the Amaryllidaceae family, such as the daffodil (Narcissus poeticus), have been noted in traditional medicine for centuries for their therapeutic properties. ulb.ac.bemdpi.com The scientific exploration of this plant family began in 1877 with the isolation of lycorine, the first identified member of these alkaloids. nih.govncats.io

In the years that followed, research unveiled other biologically active compounds from this family, including the phenanthridone alkaloids narciclasine (B1677919) and lycoricidine (B35470) (also known as 7-deoxynarciclasine), which garnered interest for their antineoplastic capabilities. nih.govulb.ac.be this compound was identified as a naturally occurring congener of pancratistatin (B116903), another potent anticancer alkaloid. nih.govnih.gov It is one of many hydroxylated phenanthridone alkaloids isolated from Amaryllidaceae plants, with sources including Hymenocallis littoralis (the tropical spider lily). ulb.ac.benih.govnih.gov The core structure of these compounds, featuring a phenanthridone skeleton, presents a significant synthetic challenge and a point of interest for chemists. nih.gov

Significance of this compound within Natural Products and Medicinal Chemistry Research

The importance of this compound is rooted in its notable biological activities and its intricate molecular architecture. clockss.org As a member of the Amaryllidaceae alkaloids, it is part of a chemical class known for a wide spectrum of effects, including antineoplastic, antiviral, and plant growth-regulating properties. nih.govclockss.org Research has demonstrated that this compound possesses potent antiviral and anticancer activities. nih.govnih.gov Notably, alongside pancratistatin, it has shown significant chemotherapeutic efficacy in animal models infected with the Japanese encephalitis virus. nih.gov

The compound's complex structure, which incorporates a trans-fused B-C ring system and four contiguous stereocenters on its cyclohexane (B81311) ring, has made it a compelling target for total synthesis. nih.govclockss.org These synthetic endeavors are not merely for the sake of producing the molecule, but serve as a platform to develop and showcase novel synthetic strategies and methodologies in organic chemistry. nih.gov The pursuit of this compound and its analogues is driven by the potential to create new therapeutic agents with improved efficacy, solubility, and metabolic stability. ulb.ac.bescispace.com

Overview of Principal Academic Research Trajectories

Academic research on this compound has primarily advanced along three interconnected paths: total synthesis, the synthesis of analogues for biological evaluation, and investigations into its mechanism of action.

Total Synthesis: A substantial body of research has been dedicated to the total synthesis of this compound. plu.edu Chemists have devised numerous synthetic routes, which are often characterized by their innovative approaches to stereochemical control. Key challenges in its synthesis include establishing the correct stereochemistry of the trans-fused ring junction and the sequential hydroxyl groups on the C-ring. nih.gov Various starting materials have been employed, from carbohydrates like D-glucose to aromatic compounds such as furan (B31954) and bromobenzene (B47551), the latter often used in chemoenzymatic strategies involving bacterial dioxygenase enzymes. clockss.orgnih.govacs.orgarkat-usa.orgnih.govnih.gov

Analogue Synthesis and Biological Evaluation: A second major research trajectory involves the synthesis of structurally modified derivatives of this compound. nih.govcdnsciencepub.com The goal of this research is to delineate structure-activity relationships (SAR), which can guide the design of new compounds with enhanced therapeutic properties. nih.govscispace.com Modifications have been explored on all parts of the molecule, including the A, B, and C rings, and through the creation of C-1 homologues. nih.govcdnsciencepub.com For instance, studies have shown that the presence of a hydroxyl group at the C-7 position, as in pancratistatin, results in significantly higher potency compared to this compound. nih.govresearchgate.net

Table 2: Comparative in vitro Activity of Pancratistatin and this compound

| Cell Line | Pancratistatin GI₅₀ (µg/mL) | This compound GI₅₀ (µg/mL) | Fold Difference | Reference |

|---|---|---|---|---|

| P388 Murine Leukemia | 0.032 | 0.44 | ~14x | researchgate.net |

| NCI-H460 Human Large Cell Lung Cancer | 0.048 | 0.29 | ~6x | researchgate.net |

Mechanism of Action Studies: The third key area of investigation focuses on elucidating the biochemical pathways through which this compound and its analogues exert their cytotoxic effects. Research indicates that these compounds can induce programmed cell death (apoptosis) and autophagy in cancer cells. nih.govjove.com The mechanism is believed to involve the targeting of mitochondria, leading to a decrease in mitochondrial membrane potential, an increase in reactive oxygen species, and the release of apoptogenic factors like cytochrome c. nih.govjove.comconicet.gov.ar Some studies have suggested that the aminocyclitol portion of the molecule is crucial for its antiviral activity, while the aromatic phenanthridone core may be involved in interactions with cellular macromolecules. acs.org

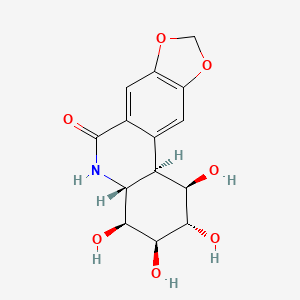

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C14H15NO7 |

|---|---|

Poids moléculaire |

309.27 g/mol |

Nom IUPAC |

(1R,2S,3S,4S,4aR,11bR)-1,2,3,4-tetrahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |

InChI |

InChI=1S/C14H15NO7/c16-10-8-4-1-6-7(22-3-21-6)2-5(4)14(20)15-9(8)11(17)13(19)12(10)18/h1-2,8-13,16-19H,3H2,(H,15,20)/t8-,9-,10-,11+,12+,13+/m1/s1 |

Clé InChI |

GVGWJJOWWDRYOF-DZDPUUJWSA-N |

SMILES |

C1OC2=C(O1)C=C3C(=C2)C4C(C(C(C(C4O)O)O)O)NC3=O |

SMILES isomérique |

C1OC2=C(O1)C=C3C(=C2)[C@@H]4[C@H]([C@@H]([C@@H]([C@H]([C@@H]4O)O)O)O)NC3=O |

SMILES canonique |

C1OC2=C(O1)C=C3C(=C2)C4C(C(C(C(C4O)O)O)O)NC3=O |

Synonymes |

7-deoxy-pancratistatin 7-deoxypancratistatin 7-DP cpd |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies of 7 Deoxypancratistatin

Botanical Sources of 7-Deoxypancratistatin, notably within Amaryllidaceae Species

This compound is a naturally occurring chemical compound belonging to the Amaryllidaceae alkaloid family. nih.govvulcanchem.com These alkaloids are a large and structurally diverse group of compounds, with over 300 identified, primarily found within plants of the Amaryllidaceae family. brieflands.comsemanticscholar.org This family of flowering plants, which includes well-known species like daffodils (Narcissus), is a rich source of unique isoquinoline (B145761) alkaloids. semanticscholar.orgscispace.com

The presence of these exclusive alkaloids is a distinguishing characteristic of the Amaryllidaceae family. brieflands.comsemanticscholar.org this compound, a congener of the more abundant pancratistatin (B116903), is isolated from specific species within this family. scispace.comtaylorandfrancis.com It was discovered in Haemanthus kalbreyeri, a tropical and subtropical plant, which is also a source of pancratistatin. scispace.comnih.gov Another documented botanical source for related Amaryllidaceae alkaloids is the Hawaiian spider lily, Hymenocallis littoralis. taylorandfrancis.comnih.gov While pancratistatin has been isolated from H. littoralis in quantities of 100 to 150 mg/kg from wild bulbs in Hawaii, the levels are lower in cultivated plants. wikipedia.org this compound is typically found in smaller amounts; for instance, its yield from Haemanthus kalbreyeri is approximately 30 mg/kg. nih.gov The low natural abundance of these compounds makes their isolation challenging and has spurred research into synthetic production methods. univie.ac.at

| Botanical Source | Family | Compound Yield (approx.) |

| Haemanthus kalbreyeri | Amaryllidaceae | ~30 mg/kg nih.gov |

| Hymenocallis littoralis | Amaryllidaceae | Documented source of related alkaloids like pancratistatin scispace.comtaylorandfrancis.com |

Advanced Chromatographic Techniques for this compound Isolation and Purification

The isolation and purification of this compound from its natural botanical sources rely on a series of extraction and chromatographic steps. The general procedure for Amaryllidaceae alkaloids begins with the extraction of the plant material, typically the bulbs, using a solvent or a mixture of solvents. scispace.comulb.ac.be This initial extraction yields a crude mixture containing various alkaloids and other plant metabolites.

To separate and purify this compound from this complex mixture, advanced chromatographic techniques are essential. gsconlinepress.com Column chromatography is a fundamental method used in this process. scispace.comthieme-connect.com Flash silica (B1680970) gel column chromatography is a specific technique mentioned for the purification of intermediates in synthetic routes toward this compound, highlighting its utility in handling these types of compounds. thieme-connect.com

Throughout the purification process, analytical chromatography methods are used to monitor the separation and identify the fractions containing the target compound. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard techniques employed for reaction monitoring and purity assessment in the synthesis and isolation of this compound and its derivatives. researchgate.net The phenylsulfone functional group, used in some synthetic strategies, provides a UV chromophore that facilitates easy monitoring by TLC and HPLC. researchgate.net These methods allow for precise tracking and characterization of the compound during the multi-step purification process, leading to the isolation of the pure alkaloid, often in crystalline form. scispace.com

Methodological Advancements in Preparative-Scale Isolation of this compound

The limited availability of this compound from natural sources poses a significant challenge for further research, as only milligram quantities have been typically prepared through isolation. nih.govunivie.ac.at This scarcity has driven the development of methodologies for producing the compound on a larger, or preparative, scale.

Other synthetic efforts have focused on chemoenzymatic approaches, which utilize enzymes for key stereoselective steps. scispace.com These methods often begin with the biooxidation of simple aromatic compounds. univie.ac.at While the primary focus of many research groups has been on total synthesis, these methodological advancements are crucial for providing the necessary quantities of this compound for extensive study. univie.ac.atresearchgate.net

Biosynthetic Investigations of 7 Deoxypancratistatin

Proposed Biosynthetic Pathways of 7-Deoxypancratistatin and Related Phenanthridone Alkaloids

The biosynthesis of phenanthridone alkaloids is believed to follow a pathway common to many Amaryllidaceae alkaloids, originating from the aromatic amino acids L-phenylalanine and L-tyrosine. researchgate.net These primary metabolites serve as the foundational building blocks for the characteristic fused-ring structure of these compounds.

The proposed pathway commences with the conversion of L-phenylalanine and L-tyrosine into protocatechuic aldehyde and tyramine (B21549), respectively. researchgate.net A pivotal condensation reaction between these two intermediates yields the key precursor, 4'-O-methylnorbelladine. researchgate.net From this common intermediate, the pathway diverges to form the various structural skeletons found in Amaryllidaceae alkaloids.

For the narciclasine-type alkaloids, which are structurally analogous to this compound, the next crucial step is an intramolecular para-para' oxidative phenolic coupling of 4'-O-methylnorbelladine. researchgate.net This complex cyclization reaction forms the haemanthamine-type skeleton. researchgate.net It is hypothesized that this structure then undergoes rearrangement and further modifications. Speculations on the biosynthesis of narciclasine (B1677919) and the related compound lycoricidine (B35470) suggest the formation of an intermediate named vittatine (B12792242). wikipedia.org Subsequent elimination of two carbon atoms and a series of hydroxylation steps are thought to convert vittatine into the narciclasine core structure. wikipedia.org Given the structural similarity, the biosynthesis of pancratistatin (B116903) and its deoxy-analogue, this compound, is presumed to proceed through a similar sequence of intermediates. wikipedia.org

| Precursor/Intermediate | Role in Biosynthesis |

| L-Phenylalanine | Primary precursor, source of the protocatechuic aldehyde unit. researchgate.net |

| L-Tyrosine | Primary precursor, source of the tyramine unit. researchgate.net |

| Protocatechuic Aldehyde | Derived from L-phenylalanine; condenses with tyramine. researchgate.net |

| Tyramine | Derived from L-tyrosine; condenses with protocatechuic aldehyde. researchgate.net |

| 4'-O-Methylnorbelladine | Key intermediate formed by the condensation of protocatechuic aldehyde and tyramine. researchgate.net |

| Vittatine | Postulated intermediate following oxidative coupling, leading to the narciclasine core. wikipedia.org |

Elucidation of Key Enzymatic Biotransformations in this compound Biosynthesis

While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated in planta, significant insights have been gained from biocatalytic and chemoenzymatic synthesis approaches. nih.govrsc.org These studies utilize isolated enzymes or whole-cell systems to perform key transformations, mimicking the natural pathway and highlighting the types of enzymes involved.

A critical biotransformation in the formation of the pancratistatin skeleton is the stereoselective dihydroxylation of an aromatic precursor. nih.govunivie.ac.at This reaction creates the cis-diol functionality on the C-ring, a hallmark of this alkaloid family. Research has demonstrated that microbial dioxygenase enzymes, particularly those from strains of Pseudomonas putida, are highly effective at catalyzing this step. researchgate.netscispace.com These non-heme iron oxygenases activate molecular oxygen and incorporate it into the aromatic ring to form a homochiral cis-cyclohexadienediol. researchgate.net This enzymatic dihydroxylation is a powerful tool in the laboratory synthesis of this compound and its analogues, suggesting that similar dioxygenase enzymes are responsible for this key step in the natural biosynthetic pathway within Amaryllidaceae plants. univie.ac.atresearchgate.net

Other key enzymatic steps, while not yet fully characterized with isolated enzymes from the source plants, are inferred from the proposed pathway. These include:

Condensation enzymes: To facilitate the formation of 4'-O-methylnorbelladine from its precursors.

Oxidative enzymes (e.g., P450 monooxygenases or laccases): To catalyze the crucial intramolecular phenolic coupling reaction. researchgate.net

Rearrangement enzymes: To mediate the transformation of the haemanthamine-type skeleton.

Hydroxylases: To install the various hydroxyl groups at specific positions on the molecule.

| Enzymatic Reaction Type | Proposed Role in Biosynthesis | Example from Biocatalysis |

| Aromatic Dihydroxylation | Formation of the cis-diol on the C-ring. | Microbial dioxygenase from Pseudomonas putida oxidizing an aromatic precursor. researchgate.netscispace.com |

| Oxidative Phenolic Coupling | Cyclization of 4'-O-methylnorbelladine to form the core ring system. | Inferred to be catalyzed by enzymes like P450s or laccases. researchgate.net |

| Condensation | Formation of the C-N bond to create 4'-O-methylnorbelladine. | N/A |

| Skeletal Rearrangement | Conversion of the initial cyclized product to the phenanthridone skeleton. | N/A |

Precursor Incorporation Studies for Pathway Delineation in this compound Production

The foundational evidence for the proposed biosynthetic pathways of Amaryllidaceae alkaloids comes from precursor incorporation studies, many of which date back to the 1950s. oup.com This classic technique involves "feeding" a plant or tissue culture with a labeled version of a hypothesized precursor molecule. The label, often a radioisotope like tritium (B154650) (³H) or Carbon-14 (¹⁴C), acts as a tracer.

By tracking the label, researchers can determine if the precursor is incorporated into the final natural product. If the final isolated alkaloid is radioactive, it provides strong evidence that the labeled compound is indeed an intermediate in its biosynthesis. Furthermore, by degrading the final product and determining the position of the label, the specific transformations the precursor undergoes can be deduced. scispace.com

For instance, in studies on the closely related alkaloid narciclasine, feeding experiments with a tritium-labeled precursor were conducted. scispace.com The analysis showed that the precursor was incorporated into narciclasine, and the location and retention of the tritium label helped confirm the nature of the skeletal rearrangement and subsequent modification steps. scispace.com Specifically, the loss of 50% of the tritium label upon conversion to narciprimine (B1239416) helped to assign the position of the labels in the narciclasine molecule. scispace.com While specific feeding studies exclusively targeting this compound are not extensively documented, the results from its close structural relatives provide a robust and accepted model for its formation.

| Experimental Step | Purpose | Expected Outcome if Hypothesis is Correct |

| 1. Synthesis of Labeled Precursor | Create a traceable version of a hypothesized intermediate (e.g., [³H]-4'-O-Methylnorbelladine). | A pure, labeled compound is produced. |

| 2. Administration (Feeding) | Introduce the labeled precursor to the biological system (e.g., Hymenocallis littoralis bulbs). | The plant tissues absorb and metabolize the precursor. |

| 3. Incubation | Allow time for the plant's metabolic processes to occur. | The labeled precursor is converted into downstream intermediates and the final product. |

| 4. Extraction and Isolation | Isolate the target molecule (this compound) from the plant tissue. | A pure sample of this compound is obtained. |

| 5. Analysis for Label | Measure the radioactivity or isotopic enrichment of the isolated this compound. | The isolated compound shows significant radioactivity, confirming incorporation of the precursor. |

Chemical Synthesis Strategies for 7 Deoxypancratistatin and Its Analogues

Total Synthesis Approaches to 7-Deoxypancratistatin

The total synthesis of this compound has been a formidable challenge for synthetic organic chemists, leading to the development of a variety of elegant and efficient strategies. These approaches often feature novel methodologies for the construction of the key structural motifs of the molecule, including the phenanthridone core and the densely functionalized aminocyclitol ring.

One notable approach commences from readily available benzene, employing an enantioselective, dearomative carboamination strategy to rapidly assemble a hexasubstituted core. unipv.itnsf.gov This concise synthesis underscores the power of modern catalytic methods to streamline the construction of complex natural products. unipv.itnsf.gov Another effective strategy involves a radical cyclization approach to forge key carbon-carbon bonds within the molecular framework. acs.orgdoi.org Additionally, syntheses starting from bromobenzene (B47551) have been developed, featuring key steps such as enzymatic dihydroxylation and intramolecular aziridine (B145994) opening to construct the phenanthridone core. univie.ac.at

Convergent and Linear Synthesis Pathways for this compound

The construction of a complex molecule like this compound can be approached through either a linear or a convergent strategy. A linear synthesis builds the molecule in a step-by-step manner, sequentially adding fragments to a growing chain. In contrast, a convergent synthesis involves the independent synthesis of several key fragments, which are then coupled together in the later stages. researchgate.net

Table 1: Comparison of Linear vs. Convergent Synthesis Efficiency (Hypothetical)

| Synthesis Strategy | Description | Overall Yield (Assuming 80% Yield per Step) |

| Linear Synthesis | A → B → C → D → E (4 steps) | 0.8 * 0.8 * 0.8 * 0.8 = 40.96% |

| Convergent Synthesis | A → B (1 step); C → D (1 step); B + D → E (1 step) | (0.8 * 0.8) * 0.8 = 51.2% |

This table provides a simplified, hypothetical comparison to illustrate the potential yield advantage of a convergent strategy.

Asymmetric Synthesis Methodologies for Enantiopure this compound

The biological activity of this compound is highly dependent on its stereochemistry. Therefore, the development of asymmetric syntheses that deliver the natural, enantiopure form of the molecule is of paramount importance. Several strategies have been successfully employed to achieve this goal.

One powerful approach involves the use of chiral auxiliaries, such as Evans oxazolidinones. nih.govwilliams.eduwikipedia.org These chiral molecules are temporarily incorporated into the synthetic route to direct the stereochemical outcome of key bond-forming reactions. williams.eduwikipedia.org For example, an Evans auxiliary can be used to control the stereochemistry of an aldol (B89426) reaction, which can be a crucial step in constructing the chiral aminocyclitol ring of this compound. researchgate.net The high diastereoselectivity of these reactions, often exceeding 95%, allows for the formation of the desired stereoisomer with high purity. williams.edu

Another successful strategy is the use of asymmetric catalysis. In this approach, a small amount of a chiral catalyst is used to generate a large amount of the desired enantiomer. A notable example is the enantioselective dearomative carboamination of benzene, which has been used in a concise synthesis of (+)-7-deoxypancratistatin. unipv.itnsf.gov This reaction establishes the key stereocenters of the cyclitol ring with high enantioselectivity. unipv.itnsf.gov Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool for enantioselective synthesis and has been applied to the synthesis of various biologically active compounds. nih.govscienceopen.compeerj.com

Chemoenzymatic Synthesis of this compound Scaffolds

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry to create efficient and environmentally friendly synthetic routes. Enzymes, with their inherent chirality and high selectivity, are particularly well-suited for introducing stereocenters with high fidelity. nih.gov

A key enzyme in the chemoenzymatic synthesis of the this compound scaffold is toluene (B28343) dioxygenase. univie.ac.at This enzyme catalyzes the cis-dihydroxylation of aromatic compounds, such as bromobenzene, to produce chiral diene-diols. univie.ac.at These diols are versatile intermediates that can be further elaborated into the aminocyclitol core of this compound. This enzymatic step provides a highly efficient way to set the absolute stereochemistry of the molecule early in the synthesis. nih.gov

Formal Synthesis Strategies for this compound Precursors

A formal synthesis is a synthetic route that does not culminate in the final natural product but rather in a known intermediate that has previously been converted to the target molecule. This strategy is often employed to demonstrate the viability of a new synthetic methodology or to provide an alternative route to a key precursor.

Derivatization and Analogue Synthesis of this compound

The synthesis of derivatives and analogues of this compound is crucial for exploring the structure-activity relationships (SAR) of this class of compounds. By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity and potentially develop new compounds with improved therapeutic properties.

Synthesis of C-1 Substituted Analogues of this compound

The C-1 position of this compound has been a key target for derivatization, as modifications at this site can have a significant impact on the biological activity of the molecule. A variety of C-1 substituted analogues have been synthesized, including those with hydroxymethyl, acetoxymethyl, and other functional groups. acs.org

One common strategy for the synthesis of C-1 analogues involves the use of a C-1 aldehyde precursor. imc.ac.at This aldehyde can be generated through the oxidative cleavage of a phenanthrene (B1679779) intermediate, followed by recyclization to form the phenanthridone core. imc.ac.at The resulting aldehyde can then be converted to a wide range of C-1 substituents through standard functional group transformations. For example, reduction of the aldehyde yields the hydroxymethyl analogue, while acetylation provides the acetoxymethyl derivative. acs.org These C-1 homologues have been subjected to biological evaluation to assess their anticancer activity. acs.org

Table 2: Examples of C-1 Substituted this compound Analogues

| C-1 Substituent | Synthetic Precursor | Key Transformation |

| -CH₂OH (Hydroxymethyl) | C-1 Aldehyde | Reduction |

| -CH₂OAc (Acetoxymethyl) | C-1 Aldehyde | Reduction followed by Acetylation |

| -CHO (Carboxaldehyde) | Phenanthrene Intermediate | Oxidative Cleavage and Recyclization |

| -COOH (Carboxylic Acid) | C-1 Aldehyde | Oxidation |

Preparation of Truncated and Modified Core Structures of this compound

The synthesis of structurally simplified analogues of this compound has been a significant area of research, driven by the need to identify more accessible compounds that retain biological activity. nih.gov These strategies often involve the modification or truncation of the core structure, particularly the aminocyclitol C-ring. nih.govnih.gov

One approach involves modifying the carbon skeleton of the C-ring while preserving a minimum of three hydroxyl groups, which appear crucial for activity. nih.gov Research into analogues with a formally cleaved C3-C4 bond, resulting in an open-ring C structure, has been conducted. nih.gov Another modification involves replacing the entire cyclitol moiety with a truncated lactol structure. nih.gov While several of these analogues with opened C-rings showed weak antiproliferative activity, the lactol analogue demonstrated the highest potency among them. nih.gov

Conversely, more drastic modifications have been shown to be detrimental to the compound's function. The systematic removal of hydroxyl groups from the C-ring leads to compounds with significantly diminished biological activity. nih.gov Similarly, seco-B,C-pancratistatin analogues, in which both the B and C rings are opened, were found to be inactive. nih.gov The structural core of this compound has also been systematically degraded into a series of intermediates by cleaving and deoxygenating the amino inositol (B14025) unit for biological testing. acs.org These findings underscore the importance of the intact phenanthridone core and the specific hydroxylation pattern of the C-ring for the compound's biological effects.

Table 1: Summary of Truncated and Modified this compound Core Structures

| Modification Strategy | Resulting Analogue Type | Reported Biological Activity | Source(s) |

| Cleavage of C3-C4 bond | Open Ring C Analogue | Weak antiproliferative activity | nih.gov |

| Replacement of cyclitol ring | Truncated Lactol Analogue | Highest potency among weakly active truncated analogues | nih.gov |

| Systematic removal of C-ring hydroxyls | Dehydroxylated Analogues | Significantly diminished activity or inactive | nih.gov |

| Opening of both B and C rings | Seco-B,C-pancratistatin Analogues | Inactive | nih.gov |

Stereochemical Modifications and their Synthetic Implications for this compound Derivatives

The stereochemistry of the this compound core, particularly at the B/C ring junction, is critical for its biological activity. nih.gov The natural product possesses a trans-fused B/C ring system, and modifications to this configuration have significant synthetic and biological consequences. nih.govunivie.ac.at

Synthetic efforts have produced the C10b-(S)-epimer of this compound, which features a cis-B/C ring fusion. nih.gov This stereoisomer, along with other C10b epimers, exhibited significantly reduced potency or was completely inactive, highlighting the necessity of the natural trans stereochemistry at this position. nih.gov

The total synthesis of epi-7-deoxypancratistatin, another derivative with a cis-fused phenanthridone core, further illustrates the synthetic challenges and implications of stereochemical modifications. univie.ac.at The synthesis of this unnatural epimer was achieved in 12 steps from bromobenzene. univie.ac.at Key transformations included the enzymatic oxidation of bromobenzene, the selective opening of a cyclic sulfate (B86663) in the presence of an aziridine, and an intramolecular Lewis acid-catalyzed cyclization of an epoxy conduramine intermediate derived from an aza-Payne rearrangement. univie.ac.at The development of such distinct synthetic pathways is essential to access these stereochemically altered analogues. Another synthetic strategy employed a 6-exo radical cyclization to establish the crucial C4a–C10b bond, where tethering the aryl moiety to a C1 oxygen substituent was found to be essential to achieve the correct stereochemical outcome required for the synthesis. acs.org

Table 2: Stereochemical Modifications of the this compound Core

| Compound | Key Stereochemical Feature | Synthetic Strategy Highlight | Biological Implication | Source(s) |

| C10b-(S)-epimer of this compound | cis-B/C ring fusion | Not detailed | Significantly reduced activity or inactive | nih.gov |

| epi-7-Deoxypancratistatin | cis-fused phenanthridone core | Aza-Payne rearrangement and intramolecular cyclization | Previously unknown; submitted for testing | univie.ac.at |

| (+)-7-Deoxypancratistatin (natural) | trans-B/C ring fusion | 6-exo radical cyclization with stereochemical control via tether | Potent activity | acs.org |

Design and Synthesis of Prodrugs of this compound

The development of prodrugs is a chemical strategy used to overcome undesirable properties of a pharmacologically active compound, such as poor aqueous solubility, which can hinder its clinical development. ijpcbs.com A prodrug is an inactive derivative that is converted into the active parent drug in vivo through enzymatic or chemical transformation. longdom.org For compounds like this compound, which have hydroxyl groups amenable to chemical modification, this approach is particularly relevant. ijpcbs.comnih.gov

While specific prodrugs for this compound are not extensively detailed, the strategy has been successfully applied to its close analogue, pancratistatin (B116903). nih.gov Phosphate (B84403) esters have been designed as prodrugs to enhance water solubility. nih.gov These phosphate prodrugs are engineered to undergo non-specific dephosphorylation in the body, releasing the active pancratistatin. nih.gov

The synthesis of these phosphate prodrugs provides a blueprint for potential this compound derivatives. A reported synthesis for a pancratistatin phosphate prodrug involved a multi-step process. researchgate.net First, the hydroxyl groups of pancratistatin were selectively protected as acetates. researchgate.net This was followed by a phosphorylation step using dibenzyl chlorophosphite. researchgate.net Finally, the acetate (B1210297) and benzyl (B1604629) protecting groups were cleaved to yield the disodium (B8443419) phosphate salt of the parent compound. researchgate.net This methodology has also been applied to synthesize 3,4-cyclic phosphate prodrugs of related Amaryllidaceae alkaloids, such as sodium 7-deoxynarcistatin and sodium 7-deoxy-trans-dihydronarcistatin. nih.gov Such a strategy could theoretically be adapted to the hydroxyl groups on the this compound core to improve its pharmaceutical properties.

Pharmacological and Molecular Biological Research on 7 Deoxypancratistatin

In Vitro Cellular Activity of 7-Deoxypancratistatin

Research has demonstrated that this compound and its synthetic analogues exhibit significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. The efficacy of these compounds is often evaluated by their ability to inhibit cell growth and induce cell death in a dose-dependent manner.

A synthetic C-1 acetoxymethyl derivative of this compound, known as JC-TH-acetate-4 (JCTH-4), has been a particular focus of study. This analogue has shown potent cytotoxic activity against human colorectal cancer (CRC) cells, including both p53 positive (HCT 116) and p53 negative (HT-29) cell lines. nih.gov Its effectiveness extends to notoriously chemoresistant pancreatic cancer cell lines, such as BxPC-3 and PANC-1, where it induces cytotoxicity in a time and dose-dependent manner. nwpii.comresearchgate.net Furthermore, JCTH-4 has demonstrated selective apoptosis-inducing activity in human breast adenocarcinoma (MCF-7) and neuroblastoma (SH-SY5Y) cells. nih.gov Notably, these cytotoxic effects are significantly less pronounced in normal, non-cancerous cells, such as normal human fetal fibroblasts (NFF) and normal colon fibroblasts (CCD-18Co), indicating a degree of cancer cell selectivity. nih.gov

The broad applicability of Amaryllidaceae alkaloids, the family to which this compound belongs, has been noted for inhibiting the proliferation of cancer cells that are resistant to various pro-apoptotic stimuli. This includes tumors with challenging prognoses that are often refractory to standard chemotherapy, such as melanoma, glioma, and certain lung, esophageal, and head and neck cancers.

Mechanistic Elucidation of this compound Action at the Cellular and Subcellular Levels

Reactive Oxygen Species (ROS) Generation Mediated by this compound

Research into the pharmacological effects of pancratistatin (B116903), a parent compound to this compound, has shed light on its interaction with cellular oxidative processes. While direct studies on this compound's role in reactive oxygen species (ROS) generation are emerging, the mechanisms observed for pancratistatin provide a foundational understanding. Pancratistatin has been shown to induce apoptosis in cancer cells, a process that can be linked to the generation of ROS. mcmaster.ca The production of ROS is a key event in cellular signaling and can trigger programmed cell death when levels become cytotoxic. nih.gov

The primary site of ROS production within most cells is the mitochondria, through the electron transport chain. nih.gov Studies have indicated that pancratistatin selectively targets the mitochondria of cancer cells. nih.govaacrjournals.org This targeting is a critical aspect of its selective cytotoxicity towards cancerous cells over non-cancerous ones. The interaction of pancratistatin and its analogues with mitochondrial complexes II and III has been identified as a key factor in its anticancer activity. nih.gov Disruption of the electron transport chain at these complexes is a known mechanism for increased ROS production. Although early events in pancratistatin-induced apoptosis, such as phosphatidylserine (B164497) exposure, appear to precede ROS generation, the subsequent increase in oxidative stress contributes to the execution phase of apoptosis. academicjournals.org

The table below summarizes key findings related to the broader class of Amaryllidaceae alkaloids, including pancratistatin, and their effects on processes linked to ROS.

| Compound/Class | Primary Cellular Target | Observed Effect Related to Oxidative Stress |

| Pancratistatin | Cancer Cell Mitochondria | Implicated in apoptotic pathways that can involve ROS. mcmaster.canih.gov |

| Pancratistatin Analogs | Mitochondrial Complexes II & III | Disruption of mitochondrial function, a known source of ROS. nih.gov |

Caspase Pathway Activation and this compound in Apoptotic Signaling

The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. This compound and its parent compound, pancratistatin, are known inducers of apoptosis. academicjournals.org The apoptotic process is complex and can be mediated by various signaling cascades, most notably the caspase pathways. Caspases are a family of cysteine proteases that, upon activation, orchestrate the dismantling of the cell. nih.gov

The apoptotic signaling cascade is generally divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.com

Research on pancratistatin has demonstrated its ability to trigger the intrinsic apoptotic pathway through its action on mitochondria. aacrjournals.org This mitochondrial targeting can lead to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade, beginning with the initiator caspase-9. mdpi.com However, there is also evidence to suggest that pancratistatin can induce cell death in a manner that is independent of caspase activation, indicating the involvement of alternative cell death pathways. aacrjournals.org Studies on the Amaryllidaceae isocarbostyril narciclasine (B1677919), a structurally related compound, have shown the activation of initiator caspases of the death receptor pathway (caspase-8 and caspase-10). academicjournals.org

The table below outlines the key caspases and their roles in the apoptotic pathways relevant to the action of pancratistatin and related compounds.

| Caspase | Role in Apoptosis | Relevance to Pancratistatin/Analogues |

| Caspase-8 | Initiator caspase in the extrinsic pathway. | Activated by related Amaryllidaceae alkaloids. academicjournals.org |

| Caspase-9 | Initiator caspase in the intrinsic pathway. | Activated following mitochondria-mediated events. academicjournals.orgmdpi.com |

| Caspase-3 | Executioner caspase. | Activated by initiator caspases to execute apoptosis. academicjournals.orgmdpi.com |

| Caspase-7 | Executioner caspase. | Works in concert with caspase-3 to dismantle the cell. nih.govnih.gov |

Identification and Characterization of Cellular Biomolecular Targets of this compound

A significant body of research has focused on identifying the specific cellular targets of pancratistatin and its derivatives to understand their selective anticancer activity. A primary and recurring target identified for pancratistatin is the mitochondrion of cancer cells. mcmaster.canih.gov This selective targeting is a key feature that distinguishes it from many conventional chemotherapeutics that often have significant side effects on healthy cells. nih.gov

Further investigation into the mitochondrial mechanism has revealed that the anticancer effects of pancratistatin analogs are dependent on functional mitochondrial respiratory chain complexes II and III. nih.gov This suggests that the integrity and activity of these complexes in cancer cells are crucial for the cytotoxic action of these compounds. By targeting these essential components of cellular respiration and energy production, pancratistatin and its analogues can effectively disrupt mitochondrial function, leading to apoptosis. nih.gov

The selective action of pancratistatin on cancer cell mitochondria, with minimal impact on noncancerous cells, suggests a fundamental difference in the mitochondrial biology of cancerous versus healthy cells that these compounds are able to exploit. aacrjournals.org While the precise molecular binding site within the mitochondrial complexes is still an area of active investigation, the functional dependence on complexes II and III provides a significant lead in understanding the mechanism of action.

The following table summarizes the identified cellular targets and their role in the activity of pancratistatin and its analogues.

| Cellular Target | Location | Role in Compound's Activity |

| Mitochondria | Cancer Cells | Primary site of action leading to apoptosis. mcmaster.canih.gov |

| Mitochondrial Complex II | Inner Mitochondrial Membrane | Essential for the anticancer activity of pancratistatin analogues. nih.gov |

| Mitochondrial Complex III | Inner Mitochondrial Membrane | Crucial for the apoptotic effects of pancratistatin analogues. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The potent biological activity of this compound and its parent compound, pancratistatin, coupled with their low natural availability, has spurred extensive research into the synthesis of analogues with simplified structures and comparable or improved efficacy. nih.gov These structure-activity relationship (SAR) studies are crucial for identifying the key structural features required for anticancer activity and for the rational design of new therapeutic agents.

SAR studies have explored modifications of all rings of the pancratistatin scaffold. It has been shown that significant alterations, such as opening of the B or C rings, or the removal of the amide functionality in ring B, lead to inactive compounds. nih.gov This indicates that the rigid, polycyclic core of the molecule is essential for its biological function.

Influence of Hydroxylation Patterns on this compound Bioactivity

The number and placement of hydroxyl groups on the cyclitol C-ring of pancratistatin and its analogues have a profound impact on their biological activity. Systematic studies involving the removal of these hydroxyl groups have generally resulted in compounds with significantly diminished anticancer potency. nih.gov

For instance, analogues with only two hydroxyl groups on the C-ring have been found to be substantially less active than pancratistatin. nih.gov This underscores the importance of a specific hydroxylation pattern for effective interaction with the biological target. However, complete hydroxylation is not strictly necessary for high potency. The compound 7-deoxy-trans-dihydronarciclasine, which possesses three hydroxyl groups on its C-ring, is a notable example of a dehydroxylated analogue that retains significant levels of activity. nih.gov This suggests that a minimum number and a specific spatial arrangement of these hydroxyl groups are critical for bioactivity.

The table below presents a comparison of the activity of selected dehydroxylated pancratistatin analogues.

| Compound | Number of C-ring Hydroxyls | Relative Bioactivity |

| Pancratistatin | 4 | Highly potent |

| Analogues with 2 -OH groups | 2 | Significantly diminished activity nih.gov |

| 7-deoxy-trans-dihydronarciclasine | 3 | Significant activity nih.gov |

Role of Ring Junction Stereochemistry in this compound Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, at the junction of the B and C rings of this compound is a critical determinant of its biological activity. The natural configuration of pancratistatin features a trans fusion between these two rings. nih.gov

Synthetic studies that have produced isomers with a different stereochemistry at this junction have demonstrated the importance of the natural configuration. Specifically, the C10b-(S)-epimers of this compound were found to have significantly reduced potency or to be completely inactive. nih.gov This strongly suggests that the R-stereochemistry at the C10a–C10b bond is crucial for the potent anticancer activity of these compounds. nih.gov This specific spatial arrangement is likely necessary for the molecule to adopt the correct conformation to bind to its cellular target. Any deviation from this optimal stereochemistry appears to disrupt this interaction, leading to a loss of efficacy.

The following table summarizes the impact of stereochemistry at the B-C ring junction on the bioactivity of this compound.

| Stereochemistry at B-C Ring Junction | Chirality at C10a-C10b | Biological Activity |

| trans (natural) | R | Potent |

| cis or other trans isomers | S | Significantly reduced or inactive nih.gov |

Importance of the 1,3-Benzodioxole (B145889) Scaffold in this compound Activity

The 1,3-benzodioxole moiety, which constitutes the A-ring of this compound, is a common feature in a variety of biologically active natural products and synthetic compounds. This structural unit is known to contribute to the pharmacological properties of the molecules in which it is found. A number of 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity, with some showing significant growth inhibitory effects. researchgate.net

While SAR studies on pancratistatin analogues have often focused on modifications of the B and C rings, the integrity of the A-ring is also considered important for maintaining bioactivity. Bioisosteric replacement of the A-ring in pancratistatin with an indole (B1671886) moiety, for example, resulted in a significant drop in potency. nih.gov This suggests that the electronic and steric properties of the 1,3-benzodioxole scaffold are well-suited for the observed anticancer effects. The planarity and electron-donating nature of this group may play a role in the molecule's interaction with its biological target.

The table below highlights the general importance of the 1,3-benzodioxole scaffold in compounds with demonstrated biological activity.

| Compound Class | Biological Activity | Role of 1,3-Benzodioxole Scaffold |

| Synthetic 1,3-Benzodioxole Derivatives | Antitumor | Contributes to growth inhibitory activity. researchgate.net |

| Pancratistatin Analogues | Anticancer | Replacement with other moieties leads to reduced potency. nih.gov |

Impact of C-1 Substitutions on this compound's Biological Profile

The C-1 position of the this compound scaffold has been identified as a promising site for chemical modification. nih.gov Research into this area was spurred by early findings that large, lipophilic fragments at this position could lead to analogues with significant biological activity. sci-hub.box Subsequent studies have focused on synthesizing and evaluating a variety of C-1 derivatives to probe the structure-activity relationships (SAR) and identify compounds with improved potency and pharmacological properties compared to the parent molecule. nih.govsci-hub.boxcdnsciencepub.com

A significant focus of this research has been the synthesis of C-1 homologues, particularly hydroxymethyl and acetoxymethyl derivatives. nih.govresearchgate.netnih.gov An efficient synthetic route was developed involving the creation of a key C-1 aldehyde intermediate, which could then be converted into these desired derivatives. researchgate.netnih.gov Biological evaluation of these compounds revealed that the C-1 acetoxymethyl derivative of this compound, in particular, exhibited promising anticancer activity, with potency comparable to the natural product pancratistatin in some cases. researchgate.netnih.gov

The antiproliferative activities of these C-1 modified analogues have been assessed against a panel of human cancer cell lines. cdnsciencepub.comnih.gov As a general trend, it was observed that the corresponding analogues of pancratistatin (possessing a C-7 hydroxyl group) were more potent than the this compound derivatives, highlighting the importance of the C-7 hydroxyl for cytotoxicity. nih.govcdnsciencepub.comnih.gov Nevertheless, modifications at the C-1 position of the 7-deoxy backbone have yielded compounds with notable activity. nih.gov For instance, the C-1 acetoxymethyl and hydroxymethyl derivatives of this compound proved to be the most active among a series of synthesized analogues. nih.gov

Further investigations into more complex C-1 homologues of both pancratistatin and this compound have been conducted. sci-hub.boxcdnsciencepub.comnih.gov A C-1 benzoxymethyl analogue of pancratistatin was found to have activity exceeding that of narciclasine, a related and highly potent natural product used as a positive control in these studies. sci-hub.boxcdnsciencepub.comnih.gov This finding underscores that the C-1 position can accommodate larger substituents, which can enhance the biological profile. sci-hub.box

The data below summarizes the antiproliferative activity of selected C-1 analogues of this compound and their corresponding pancratistatin counterparts against various human cancer cell lines.

| Compound | C-1 Substitution | C-7 Substitution | MOLT-4 (Leukemia) | BXPC-3 (Pancreas) | DU-145 (Prostate) |

|---|---|---|---|---|---|

| This compound Analogue | -CH2OH | -H | 0.20 ± 0.04 | 0.19 ± 0.05 | 0.24 ± 0.03 |

| This compound Analogue | -CH2OAc | -H | 0.15 ± 0.02 | 0.14 ± 0.02 | 0.18 ± 0.05 |

| Pancratistatin Analogue | -CH2OH | -OH | 0.08 ± 0.01 | 0.09 ± 0.01 | 0.10 ± 0.02 |

| Pancratistatin Analogue | -CH2OAc | -OH | 0.04 ± 0.01 | 0.06 ± 0.01 | 0.05 ± 0.01 |

| Pancratistatin Analogue | -CH2OBn | -OH | 0.02 ± 0.003 | 0.008 ± 0.001 | 0.009 ± 0.001 |

| Narciclasine (Reference) | N/A | N/A | 0.03 ± 0.004 | 0.04 ± 0.005 | 0.03 ± 0.003 |

Mechanistic studies on promising C-1 analogues have provided insight into their mode of action. A C-1 acetoxymethyl derivative of this compound, known as JC-TH-acetate-4, was shown to effectively induce apoptosis in both p53 positive and p53 negative human colorectal cancer cell lines. nih.gov Its pro-apoptotic activity is mediated by targeting the mitochondria, leading to a decrease in mitochondrial membrane potential, an increase in reactive oxygen species, and the release of cytochrome c. nih.gov Notably, this synthetic analogue demonstrated minimal toxicity toward normal human fibroblast cell lines. nih.gov

Advanced Research Methodologies Applied to 7 Deoxypancratistatin

Computational Chemistry and Molecular Modeling for 7-Deoxypancratistatin-Ligand Interactions

Computational chemistry provides powerful tools to investigate the interactions between small molecules like this compound and their biological targets at an atomic level. nih.gov These in silico methods, including molecular docking and molecular dynamics (MD) simulations, offer insights that are difficult to obtain through experimental means alone. uoa.gr

A significant computational study focused on the interaction of Amaryllidaceae alkaloids, including this compound, with Topoisomerase I (Topo I), a key enzyme in DNA replication and a target for anticancer drugs. mdpi.com Using a combination of molecular docking, molecular mechanics with generalized Born and surface area solvation (MM-GBSA) calculations, and extensive MD simulations, researchers have evaluated the binding energetics and interaction modes of these compounds. mdpi.com

The research revealed that the absence of the hydroxyl group at the C-7 position has a notable impact on binding affinity. mdpi.com In simulations, this compound demonstrated a stronger binding affinity for Topo I compared to its parent compound, Pancratistatin (B116903). mdpi.com This enhanced affinity is quantified by their respective binding energies, as detailed in the table below.

| Compound | Binding Energy (kcal/mol) with Topo I |

| This compound | -41.33 |

| Pancratistatin | -35.15 |

| Narciclasine (B1677919) | -42.56 |

| Lycoricidine (B35470) | -41.26 |

| Data sourced from a 2024 study on Topoisomerase I inhibitors. mdpi.com |

MD simulations, often performed with specialized software like Desmond, provide a dynamic view of the ligand-protein complex, revealing how the interactions evolve over time. uoa.grmdpi.com These simulations have shown that the stability of the this compound-Topo I complex is maintained by a network of hydrogen bonds and water-mediated bridges, which are crucial for anchoring the ligand within the binding site. mdpi.com The ability to accurately model these interactions is fundamental to understanding binding mechanisms and guiding the rational design of new, more effective derivatives. mdpi.com

High-Throughput Screening Approaches for the Evaluation of this compound Derivatives

High-throughput screening (HTS) encompasses methods that allow for the rapid assessment of the biological or biochemical activity of a large number of compounds. In the context of this compound research, HTS is primarily applied through the systematic evaluation of newly synthesized derivatives against panels of human cancer cell lines. nih.govresearchgate.net

This approach is crucial for establishing structure-activity relationships (SAR), which correlate a compound's chemical structure with its biological potency. For instance, to accentuate the effect of the C-7 hydroxyl group, this compound was evaluated in parallel with Pancratistatin against several cancer cell lines. researchgate.net The results clearly indicated that while this compound is a potent compound, Pancratistatin is significantly more active, highlighting the importance of the C-7 hydroxyl for cytotoxicity. researchgate.net

Comparative Cytotoxicity (GI₅₀) of this compound and Pancratistatin GI₅₀ is the concentration of drug that inhibits cell growth by 50%. Lower values indicate higher potency.

| Compound | P388 (Leukemia) GI₅₀ (µg/mL) | NCI-H460 (Lung Cancer) GI₅₀ (µg/mL) | KM20L2 (Colon Cancer) GI₅₀ (µg/mL) |

|---|---|---|---|

| Pancratistatin | 0.032 | 0.048 | 0.026 |

| This compound | 0.44 | 0.29 | 0.22 |

Data sourced from Rinner et al. researchgate.net

Further screening efforts have focused on various synthetic derivatives. An efficient synthesis of C-1 derivatives of this compound led to the evaluation of C-1 acetoxymethyl and C-1 hydroxymethyl analogues. nih.gov The C-1 acetoxymethyl derivative, in particular, demonstrated promising activity comparable to the natural product in apoptosis studies. nih.gov Researchers have also prepared and tested truncated derivatives to probe which parts of the molecular structure are essential for its activity, helping to define the minimum pharmacophore. univie.ac.at

Complementing wet-lab screening, in silico HTS, or virtual screening, uses computational methods to screen vast libraries of digital compounds against a target protein. cresset-group.comnih.gov This allows researchers to prioritize which derivatives are most likely to be active, making physical synthesis and testing more efficient. cresset-group.com

Advanced Spectroscopic and Analytical Characterization Techniques in this compound Research

The unambiguous structural elucidation of this compound and its many synthetic isomers and derivatives relies on a suite of advanced spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization. Standard one-dimensional ¹H and ¹³C NMR spectra, often recorded on high-field instruments (e.g., 300 or 500 MHz), provide the basic framework of the carbon and proton environments. univie.ac.at However, due to the molecule's complex stereochemistry, these methods are often insufficient on their own. researchgate.net

In challenging cases, such as for a synthesized positional isomer of this compound, standard NMR coupling analysis proved inadequate for a definitive structure assignment. researchgate.net The ambiguity was resolved only by using advanced two-dimensional NMR techniques, specifically H-1-N-15 correlation spectroscopy , which directly maps the connectivity between protons and the nitrogen atom of the amide. researchgate.net Other critical 2D NMR experiments include:

NOESY (Nuclear Overhauser Effect Spectroscopy) , which identifies protons that are close in space, allowing for the determination of relative stereochemistry. nih.govresearchgate.net

COSY (Correlation Spectroscopy) , which reveals proton-proton coupling networks.

X-ray crystallography offers the most definitive structural proof, providing precise three-dimensional coordinates of every atom in the molecule, but requires the growth of a suitable single crystal. researchgate.net Mass spectrometry is routinely used to confirm the molecular weight and elemental formula of new compounds. univie.ac.at

Furthermore, specialized analytical techniques are used to investigate the biological effects of these compounds. For example, fluorescence microscopy has been used to study apoptosis induced by this compound derivatives. nih.gov In these experiments, specific fluorescent dyes like Hoechst 33342 are used to visualize the condensation of cell nuclei, while Annexin-V-FITC assays are used to detect the flipping of phosphatidylserine (B164497), a key marker of early-stage apoptosis. nih.gov

Summary of Analytical Techniques in this compound Research

| Technique | Application | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Basic structural framework determination. | univie.ac.atanu.edu.au |

| H-1-N-15 Correlation NMR | Unambiguous assignment of isomers by confirming H-N connectivity. | researchgate.net |

| NOESY | Determination of relative stereochemistry through spatial proton proximity. | nih.govresearchgate.net |

| X-ray Crystallography | Definitive 3D structure elucidation. | researchgate.net |

| Mass Spectrometry | Confirmation of molecular weight and formula. | univie.ac.at |

| Fluorescence Microscopy | Visualization of cellular effects, such as apoptosis. | nih.gov |

Future Directions and Translational Perspectives in 7 Deoxypancratistatin Research

Development of Novel 7-Deoxypancratistatin Analogues with Enhanced Potency and Selective Biological Action

The quest to improve upon the inherent biological activity of this compound has led to a focused effort on the synthesis of novel analogues. nih.gov Modifications, particularly at the C-1 position of the molecule, have yielded compounds with significantly enhanced potency and, in some cases, activity comparable to the more potent parent compound, pancratistatin (B116903). nih.govplos.org

Initial efforts explored various C-1 derivatives, revealing that not all modifications were beneficial. For instance, the C-1 acid and its corresponding methyl ester were found to be inactive. nih.gov However, the synthesis of a C-1 hydroxymethyl analogue and its acetate (B1210297) derivative, JCTH-4, marked a significant breakthrough. nih.govnih.gov These compounds displayed useful levels of activity against a panel of human cancer cell lines. nih.gov The C-1 acetoxymethyl derivative, in particular, has demonstrated promising anticancer activity, comparable to that of natural pancratistatin, by inducing apoptosis in various cancer cell lines. nih.govplos.org

Further research has shown that adding a larger lipophilic group at the C-1 position can lead to even greater potency. cdnsciencepub.com For example, a C-1 benzoyl derivative of pancratistatin displayed remarkably potent activity, suggesting a similar modification to the this compound scaffold could be highly beneficial. nih.gov Similarly, a C-1 benzoxymethyl analogue of pancratistatin was found to have activity exceeding that of narciclasine (B1677919), a highly potent related compound. cdnsciencepub.com

These findings underscore a critical structure-activity relationship: while the core structure of this compound is essential, strategic modifications at the C-1 position are key to unlocking enhanced potency. It is also consistently observed that analogues retaining the 7-hydroxyl group (pancratistatin analogues) are generally about ten times more potent than their 7-deoxy counterparts. cdnsciencepub.comnih.govresearchgate.net

| Analogue | Modification | Observed Biological Action | Reference |

|---|---|---|---|

| C-1 Acid Analogue | Carboxylic acid group at C-1 | Inactive in antitumor assays. | nih.gov |

| C-1 Methyl Ester Analogue | Methyl ester group at C-1 | Inactive in antitumor assays. | nih.gov |

| C-1 Hydroxymethyl Analogue | Hydroxymethyl group at C-1 | Showed useful levels of antiproliferative activity and induced apoptosis. | nih.gov |

| JCTH-4 (C-1 Acetoxymethyl Analogue) | Acetoxymethyl group at C-1 | Exhibited potent, selective apoptosis-inducing activity in multiple cancer cell lines, comparable to pancratistatin. | nih.govplos.orgnih.gov |

| C-1 Benzoxymethyl Analogue | Benzoxymethyl group at C-1 | Demonstrated the most encouraging activity among tested homologues, exceeding that of narciclasine in the pancratistatin series. | cdnsciencepub.com |

Exploration of Synergistic Effects in Combination Therapies Involving this compound

A highly promising avenue in cancer therapy is the use of combination treatments to enhance efficacy and overcome resistance. Analogues of this compound have shown significant potential in this regard, demonstrating synergistic effects when paired with other therapeutic agents.

A notable example is the combination of the C-1 acetoxymethyl analogue, JCTH-4, with tamoxifen (B1202). nih.govnih.gov While JCTH-4 alone induces significant apoptosis and some autophagy in cancer cells, and tamoxifen alone primarily induces pro-survival autophagy, their combined use leads to a drastic increase in both apoptotic and autophagic cell death. nih.govnih.gov This enhanced effect was observed in human breast adenocarcinoma (MCF-7), neuroblastoma (SH-SY5Y), and both p53-positive and p53-negative colorectal cancer cells. nih.govnih.gov Crucially, this combination therapy displayed selectivity, having minimal toxic effects on normal human fibroblasts. nih.govnih.gov The mechanism appears to involve enhanced mitochondrial targeting, leading to increased production of reactive oxygen species (ROS) and release of apoptotic factors. nih.govresearchgate.net

Similarly, the cytotoxicity of JCTH-4 was found to be potentiated by curcumin (B1669340), a natural compound derived from turmeric. plos.org In chemoresistant osteosarcoma cells, curcumin alone had little effect, but when combined with JCTH-4, it significantly enhanced the selective killing of cancer cells. plos.org This synergistic effect was also linked to mitochondrial targeting and the induction of both apoptosis and autophagy. plos.org

These findings highlight a key translational perspective: this compound analogues could be used not just as standalone agents but as powerful components of combination therapies, potentially allowing for more effective treatments against aggressive and resistant cancers. plos.orgjove.com

| Combination | Cancer Cell Lines | Observed Synergistic Effect | Reference |

|---|---|---|---|

| JCTH-4 + Tamoxifen | Breast Adenocarcinoma (MCF-7), Neuroblastoma (SH-SY5Y), Colorectal Cancer (HCT 116, HT-29) | Drastically enhanced induction of apoptosis and autophagy, leading to increased cancer cell death. | nih.govnih.govnih.gov |

| JCTH-4 + Curcumin | Osteosarcoma (Saos-2, U-2 OS) | Potentiated cytotoxicity, selectively enhancing the killing of osteosarcoma cells. | plos.org |

Diversification of Research into this compound's Broader Biological Spectrum

While the primary focus of this compound research has been on its anticancer properties, evidence suggests a broader range of biological activities that warrant further investigation. Chief among these is its potential as an antiviral agent. nih.govnih.gov

Studies have demonstrated that this compound exhibits consistent in vitro activity against several RNA viruses, including flaviviruses such as Japanese encephalitis, yellow fever, and dengue virus, as well as bunyaviruses like Punta Toro and Rift Valley fever virus. nih.govacs.org In a significant finding, this compound was evaluated in a mouse model for Japanese encephalitis, a disease for which few small-molecule treatments exist. nih.govunipv.it Prophylactic administration of the compound increased the survival rate of infected mice to 80%, demonstrating clear in vivo efficacy, although this was achieved at near-toxic concentrations. nih.gov Nevertheless, this compound and its parent compound, pancratistatin, are among the only agents, aside from interferon inducers, to show such significant chemotherapeutic effects in this specific viral model. nih.govnih.gov

The antiviral activity is thought to be linked to the aminocyclitol portion of the molecule, specifically the amino mannose configuration of the amino inositol (B14025) ring. nih.gov Although the selectivity was low in vitro, with toxicity to uninfected cells occurring at concentrations close to the viral inhibitory concentrations, the in vivo success points to a therapeutic window that could be widened through the development of novel analogues with an improved therapeutic index. nih.gov This represents a significant opportunity to diversify the application of the this compound scaffold beyond oncology.

Overcoming Challenges in the Academic Research and Development of this compound

Despite the promise of this compound and its analogues, several significant challenges have hampered their progression towards clinical application. The primary obstacle has historically been one of supply. nih.gov The parent compound, pancratistatin, is found in extremely low quantities in its natural plant sources, making isolation impractical for preclinical and clinical development. plos.orgnih.govnih.govdntb.gov.ua

Furthermore, specific chemical transformations within the synthetic pathways can present unusual and difficult problems to solve. nih.govacs.org Beyond just creating the core structure, research is also focused on developing unnatural derivatives with improved properties, such as better aqueous solubility and bioavailability, which adds another layer of synthetic complexity. nih.gov The high cost of starting materials, such as the diol produced from the biooxidation of bromobenzene (B47551), can also be a limiting factor in academic research settings. scispace.com

Overcoming these hurdles will require continued innovation in synthetic methodology to develop more efficient, scalable, and cost-effective routes. Success in this area is critical to solving the supply problem and unlocking the full therapeutic potential of this compound and its next-generation analogues.

Q & A

Q. What are the key synthetic strategies for 7-deoxypancratistatin, and how do they address scalability challenges?

Current syntheses involve chemoenzymatic approaches, such as selective epoxide opening with aluminum acetylides and silica-gel-catalyzed aziridine cyclization to form the phenanthridone core . Scalability is improved via multi-step sequences (e.g., 8–9 steps for the pancratistatin core) and optimized catalytic conditions (e.g., BF₃·Et₂O and Tf₂O for stereochemical control) . Challenges include regioselectivity in aziridine/epoxide reactions and purification of intermediates .

Q. How does the structural configuration of this compound influence its bioactivity compared to pancratistatin?

The absence of the C-7 hydroxyl group in this compound reduces solubility but retains antiproliferative activity, suggesting the amino inositol motif and phenanthridone core are critical for binding . Comparative studies show pancratistatin (C-7 hydroxylated) has higher potency, implying hydroxylation enhances target interactions . Structural analogs (e.g., C-1 acetoxymethyl derivatives) retain activity, highlighting flexibility at C-1 .

Q. What methodologies are used to characterize synthetic intermediates of this compound?

Key techniques include NMR for stereochemical analysis, X-ray crystallography for absolute configuration confirmation, and HPLC for purity assessment . Oxidative cleavage (e.g., ozonolysis) and recyclization steps are monitored via mass spectrometry and IR spectroscopy to track phenanthridone formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies (e.g., variable IC₅₀ values across cancer cell lines) require rigorous standardization of assays, including consistent cell culture conditions and apoptosis markers (e.g., caspase-3 activation) . Meta-analyses of dose-response curves and combinatorial studies (e.g., with curcumin or tamoxifen) can clarify synergistic effects .

Q. What strategies optimize the therapeutic index of this compound derivatives without compromising activity?

Structure-activity relationship (SAR) studies indicate that C-1 modifications (e.g., hydroxymethyl or acetoxymethyl groups) enhance solubility while maintaining cytotoxicity . Truncated derivatives lacking the amino inositol unit show reduced activity, confirming its role in target binding . Computational docking studies guide rational design to minimize off-target effects .

Q. How do biocatalytic approaches improve enantioselectivity in this compound synthesis?

Enzymatic dioxygenation of aromatic precursors enables regioselective hydroxylation, avoiding racemization during lactam formation . Asymmetric catalysis (e.g., Hendrickson’s reagent for Bischler–Napieralski cyclization) ensures >98% enantiomeric excess in key steps .

Q. What experimental designs validate mitochondrial targeting by this compound analogs?

Fluorescence microscopy with organelle-specific dyes (e.g., MitoTracker) confirms mitochondrial localization. Functional assays (e.g., oxygen consumption rate and Complex II/III activity) assess disruption of electron transport chains . Apoptosis is quantified via Annexin V/PI staining and cytochrome c release .

Methodological Considerations

- Data Contradiction Analysis : Compare IC₅₀ values across studies using standardized cell lines (e.g., HCT-116 vs. MCF-7) and validate via orthogonal assays (e.g., ATP viability vs. clonogenic survival) .

- Synthetic Reproducibility : Document catalyst loadings (e.g., 5 mol% [Ni(cod)₂]), reaction temperatures (−78°C to 25°C), and workup protocols to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.